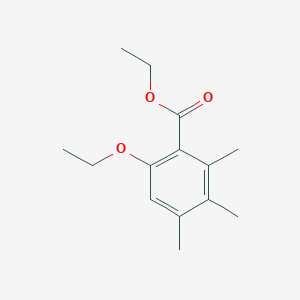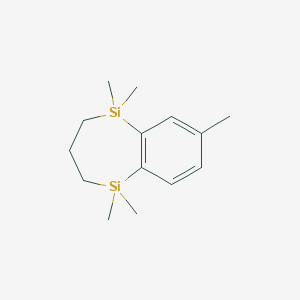![molecular formula C22H26FN5O5 B14209051 N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide CAS No. 724444-40-0](/img/structure/B14209051.png)
N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidoazepine ring, and multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidoazepine core, followed by the introduction of the fluorophenyl group and the ethylenediamide moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Applications De Recherche Scientifique
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-CHLOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL-
- ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-BROMOPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL-
Uniqueness
The uniqueness of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- lies in its specific fluorophenyl group, which can impart unique chemical and biological properties compared to its chloro- and bromo-substituted analogs
Propriétés
Numéro CAS |
724444-40-0 |
|---|---|
Formule moléculaire |
C22H26FN5O5 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
N'-[(10S)-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-10-yl]-N,N,N'-trimethyloxamide |
InChI |
InChI=1S/C22H26FN5O5/c1-26(2)21(32)22(33)27(3)15-6-4-5-11-28-18(15)25-16(17(29)20(28)31)19(30)24-12-13-7-9-14(23)10-8-13/h7-10,15,29H,4-6,11-12H2,1-3H3,(H,24,30)/t15-/m0/s1 |
Clé InChI |
WBQCKUNNRLRPOG-HNNXBMFYSA-N |
SMILES isomérique |
CN(C)C(=O)C(=O)N(C)[C@H]1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
SMILES canonique |
CN(C)C(=O)C(=O)N(C)C1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
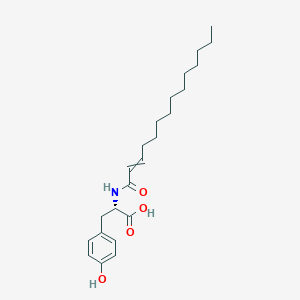

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
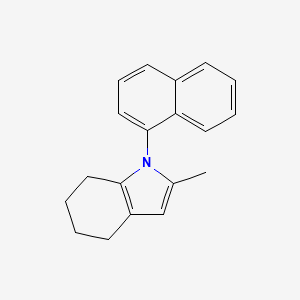
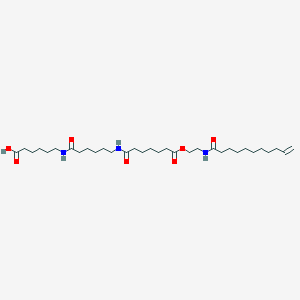
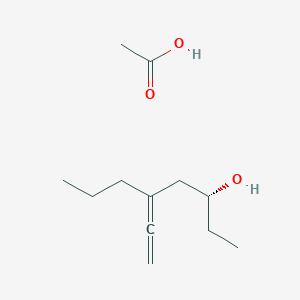
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)
